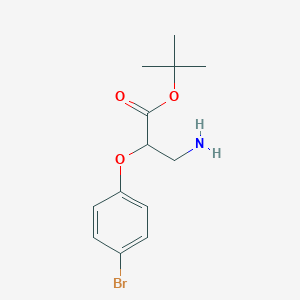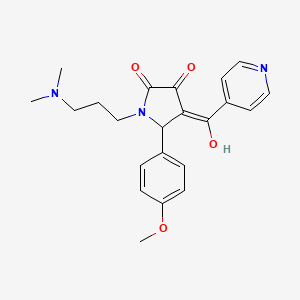
(E)-4-(2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-(2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is a useful research compound. Its molecular formula is C22H16Cl2N2O4S and its molecular weight is 475.34. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multi-stimuli Responsive Materials
A novel V-shaped molecule, related to the compound of interest, has been utilized for its multi-stimuli responsive properties. It exhibits significant changes in fluorescence under different conditions, such as solvent polarity and mechanical force. This makes it a candidate for security ink applications, without the need for a covering reagent, highlighting its potential in creating anti-counterfeiting measures (Lu & Xia, 2016).
Photograft Polymerization
The photograft polymerization of vinyl acetate onto surfaces, using various solvents, has been explored to determine optimal conditions for grafting. This process, critical for modifying surface properties, has applications in coatings, adhesives, and more. Acetone was found to be the most suitable solvent for this process, indicating a relationship between solvent behavior and substrate affinity (Deng, Yang, & Rånby, 2000).
Enantioselective Synthesis
Enantioselective synthesis of 2-vinyl oxygen heterocycles has been achieved with high yields and excellent enantiomeric purities. This process, catalyzed by palladium(II), opens new avenues in the synthesis of complex molecules with specific spatial arrangements, crucial for pharmaceuticals and material science (Cannon, Olson, Overman, & Solomon, 2012).
Anticancer Activity
New S-glycosyl and S-alkyl derivatives of a thiazinone compound have been synthesized and showed significant in vitro anticancer activities. This highlights the potential of structurally related compounds to (E)-4-(2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate in developing new anticancer agents (Saad & Moustafa, 2011).
properties
IUPAC Name |
[4-[(E)-2-cyano-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]-2,6-dimethoxyphenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O4S/c1-12(27)30-21-19(28-2)7-13(8-20(21)29-3)6-14(10-25)22-26-18(11-31-22)16-5-4-15(23)9-17(16)24/h4-9,11H,1-3H3/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCPLXZTYKHMIQ-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-[(4-nitrophenyl)amino]butanamide](/img/structure/B2439761.png)
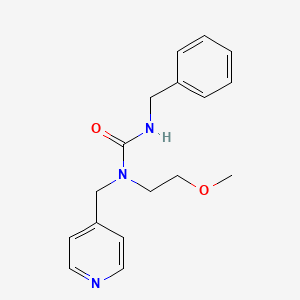
![(2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2439763.png)
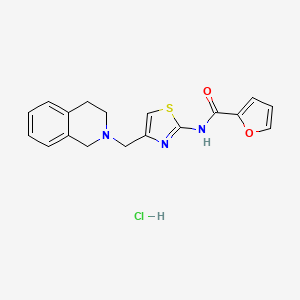
![N-(3-(methylthio)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2439766.png)
![3-isopentyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2439768.png)

![3-[2-Piperidin-1-yl-5-(trifluoromethyl)phenyl]iminobenzo[f]chromene-2-carboxamide](/img/structure/B2439770.png)
![5-Phenyl-2-thieno[3,2-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2439771.png)
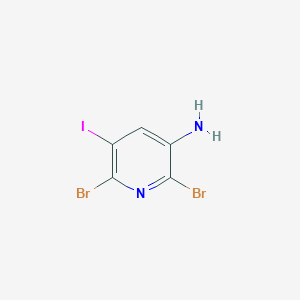
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2439773.png)
![3-(Dimethylamino)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2439774.png)
